molecular formula C16H16N2O5S B2710507 Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate CAS No. 2034299-03-9

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate

Cat. No. B2710507
CAS RN: 2034299-03-9
M. Wt: 348.37
InChI Key: KDBLJEYDFVHKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. It is a synthetic derivative of thiophene and nicotinamide, which are known to have various biological activities.

Scientific Research Applications

Synthesis and Reactions of Biginelli-Compounds

This compound is involved in the study of various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, also known as Biginelli-compounds. The research explores the site of methylation and acylation on specific Biginelli-compounds, leading to the synthesis of diverse heterocyclic structures. This study provides foundational knowledge for the preparation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, showcasing the versatility of this compound in facilitating complex organic transformations (Kappe & Roschger, 1989).

Development of Novel Synthetic Pathways

Research has also focused on developing new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, utilizing derivatives obtained from methyl 3-hydroxythiophene-2-carboxylate. These pathways highlight the compound's role in synthesizing thiophene-2,4-diols, which are precursors to 3,5-dialkoxythiophene-2-carboxylic acids. These acids, in turn, have been used to access ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the compound's utility in generating structurally complex and functionally diverse molecules (Corral & Lissavetzky, 1984).

Tetrasubstituted Thiophenes Synthesis

A significant application involves the one-pot synthesis of tetrasubstituted thiophenes, where this compound acts as a precursor in a [3 + 2] annulation strategy. The method described is both efficient and economical, leading to the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates. This synthesis approach underscores the compound's potential in creating highly substituted thiophenes, which are valuable in various chemical and pharmaceutical applications (Sahu et al., 2015).

Use as a Biomass-Derived Solvent

Another interesting application is the use of 2-Methyltetrahydrofuran (2-MeTHF), derived from similar compounds, as a biomass-derived solvent. Its properties, such as low miscibility with water, high boiling point, and remarkable stability, make it an appealing choice for syntheses involving organometallics, organocatalysis, and biotransformations. This application highlights the environmental benefits of utilizing biomass-derived solvents in chemical synthesis, promoting greener and more sustainable practices in organic chemistry (Pace et al., 2012).

properties

IUPAC Name

methyl 2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-21-16(20)12-5-7-24-15(12)18-14(19)10-2-3-13(17-8-10)23-11-4-6-22-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBLJEYDFVHKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-3-carboxylate

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